Pentafluorophenyl 2-morpholinobenzoate
Overview
Description
Pentafluorophenyl 2-morpholinobenzoate is a specialty product for proteomics research applications . It has a molecular formula of C17H12F5NO3 .
Molecular Structure Analysis
The molecular formula of Pentafluorophenyl 2-morpholinobenzoate is C17H12F5NO3 . Its average mass is 373.274 Da and its monoisotopic mass is 373.073730 Da .Scientific Research Applications
Drug Delivery Systems
Pentafluorophenyl esters, including compounds like Pentafluorophenyl 2-morpholinobenzoate, are known for their application in drug delivery systems. They are used to construct pH-responsive polymeric micelles which can serve as effective carriers for anti-cancer drugs. The pH-responsive nature of these micelles allows for targeted release of the drugs in the acidic environment of tumor cells .
Bioconjugation Chemistry
In bioconjugation chemistry, pentafluorophenyl (PFP) esters are valued for their solubility in organic solvents and resistance to hydrolysis compared to NHS esters. This makes them suitable for post-polymerization functionalization reactions with primary and secondary amines, which is crucial in creating bioconjugates for various biomedical applications .
Polymer Chemistry
PFP-functional polymers, which would include derivatives like Pentafluorophenyl 2-morpholinobenzoate, are utilized in polymer chemistry for post-polymerization modifications. This allows for the introduction of functional groups into polymers, enabling the creation of materials with specific properties tailored for particular uses .
Proteomics Research
According to a product listing by Santa Cruz Biotechnology, Pentafluorophenyl 2-morpholinobenzoate is a specialty product used in proteomics research applications. While specific details are not provided, its role in proteomics likely involves the modification of proteins or peptides for analytical purposes .
Safety and Hazards
If symptoms persist after exposure, it’s advised to call a physician. In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. If it comes in contact with skin, wash off immediately with plenty of water for at least 15 minutes .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-3-1-2-4-10(9)23-5-7-25-8-6-23/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUNMKSTOOWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640194 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-morpholinobenzoate | |
CAS RN |
906352-59-8 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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